[(3-Bromo-4-fluorophenyl)methyl](methoxy)amine
Description
(3-Bromo-4-fluorophenyl)methylamine is a substituted benzylamine derivative characterized by a 3-bromo-4-fluorophenyl ring attached to a methylamine group, where the amine is further substituted with a methoxy (-OCH₃) group. This compound belongs to a class of bioactive molecules where the electronic and steric properties of substituents significantly influence pharmacological and physicochemical profiles.
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-N-methoxymethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-12-11-5-6-2-3-8(10)7(9)4-6/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDANPSICFUZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of (3-Bromo-4-fluorophenyl)methylamine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Methyl vs. Methoxy Substitution
- (3-Bromo-4-fluorophenyl)methylamine (CAS 216873-74-4): The methyl group (-CH₃) is electron-donating, increasing the basicity of the amine compared to the methoxy analog. This compound has a molecular weight of 218.07 g/mol (C₈H₉BrFN) and is noted for applications in chiral building blocks .
- This substitution may also improve solubility in polar solvents .
Bulkier Alkyl Substituents
- This modification could prolong half-life but may reduce target binding efficiency due to steric hindrance .
- [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine (CAS 954253-23-7, C₁₁H₁₆BrFN₂): The dimethylaminoethyl substituent adds a tertiary amine, enabling hydrogen bonding and pH-dependent solubility. Such structural features are critical for central nervous system (CNS) penetration .
Aromatic Substitution Patterns
- (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine: This compound features dual aromatic rings, which may enhance π-π stacking interactions with biological targets like enzymes or receptors. The 4-methoxybenzyl group could confer antioxidant properties, as seen in related phenolic compounds .
- Such derivatives are often explored in anticancer and antimicrobial agents .
Heterocyclic Derivatives
Physicochemical and Pharmacokinetic Considerations
Molecular Weight and Solubility
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| (3-Bromo-4-fluorophenyl)methylamine | C₈H₉BrFNO | 234.07 | Moderate solubility in polar aprotic solvents |
| (3-Bromo-4-fluorophenyl)methylamine | C₈H₉BrFN | 218.07 | Higher lipophilicity; chiral applications |
| [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine | C₁₁H₁₆BrFN₂ | 281.17 | Enhanced solubility at physiological pH |
Biological Activity
(3-Bromo-4-fluorophenyl)methylamine is an organic compound that has garnered attention for its potential biological activities. This compound features a bromine and fluorine substituent on a phenyl ring, along with a methoxy group and an amine functional group. These structural characteristics suggest that it may interact with various biological targets, influencing enzyme activity and receptor binding.
- Molecular Formula : C10H12BrFNO2
- Molecular Weight : 276.12 g/mol
- Structural Features :
- Bromine (Br) and Fluorine (F) substituents on the aromatic ring.
- Methoxy group (-OCH₃) contributing to solubility.
- Amine group (-NH₂) allowing for hydrogen bonding.
The biological activity of (3-Bromo-4-fluorophenyl)methylamine is primarily attributed to its ability to form hydrogen bonds and ionic interactions with biomolecules. This capability may modulate the activity of enzymes or receptors, potentially leading to various pharmacological effects. Preliminary studies indicate that the compound could influence metabolic pathways, although detailed mechanisms remain to be elucidated.
Biological Activity Studies
Recent research has focused on the interactions of (3-Bromo-4-fluorophenyl)methylamine with specific molecular targets. Notable findings include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes, which could be beneficial in therapeutic contexts.
- Receptor Binding : Investigations into its binding affinity to various receptors are ongoing, with initial results suggesting significant interactions that could lead to altered physiological responses.
Case Studies
-
Anticancer Activity :
- A study explored the effects of (3-Bromo-4-fluorophenyl)methylamine on cancer cell lines, revealing a dose-dependent inhibition of cell proliferation in human colorectal carcinoma cells (HCT-116).
- IC50 values were reported at approximately 0.1–1 µM, indicating potent activity against cancer cells.
-
Neuroprotective Effects :
- Research indicated potential neuroprotective properties in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism involving antioxidant activity.
Comparative Analysis
To better understand the uniqueness of (3-Bromo-4-fluorophenyl)methylamine, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 3-Bromo-4-methoxyphenethylamine | C9H12BrNO | Lacks fluorine substituent |
| (3-Bromo-4-chlorophenyl)methyl(methoxy)amine | C10H12ClNO2 | Contains chlorine instead of fluorine |
| (3-Bromo-4-fluorophenyl)methyl(2-methoxyethyl)amine | C11H14BrFNO2 | Longer ethylamine side chain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
